![molecular formula C9H9N5O4 B155772 ACETAMIDE, N-(4-METHYL-5-(5-NITRO-2-FURYL)-s-TRIAZOL-3-YL)- CAS No. 10187-80-1](/img/structure/B155772.png)
ACETAMIDE, N-(4-METHYL-5-(5-NITRO-2-FURYL)-s-TRIAZOL-3-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique structure and properties make it a promising candidate for various biomedical applications.
Wirkmechanismus
The exact mechanism of action of Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- is not fully understood. However, it is believed to act by inhibiting specific enzymes or pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, induce apoptosis in cancer cells, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- in lab experiments include its unique structure and properties, which make it a promising candidate for drug development. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)-. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields such as cancer treatment and antimicrobial therapy.
In conclusion, Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique structure and properties make it a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesemethoden
The synthesis of Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- can be achieved through a multi-step process involving the reaction of different chemical compounds. The exact synthesis method varies depending on the desired purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
10187-80-1 |
---|---|
Produktname |
ACETAMIDE, N-(4-METHYL-5-(5-NITRO-2-FURYL)-s-TRIAZOL-3-YL)- |
Molekularformel |
C9H9N5O4 |
Molekulargewicht |
251.2 g/mol |
IUPAC-Name |
N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H9N5O4/c1-5(15)10-9-12-11-8(13(9)2)6-3-4-7(18-6)14(16)17/h3-4H,1-2H3,(H,10,12,15) |
InChI-Schlüssel |
MHCLDMWJSYEXLB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(N1C)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=NN=C(N1C)C2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
10187-80-1 |
Synonyme |
N-[4-Methyl-5-(5-nitro-2-furyl)-4H-1,2,4-triazol-3-yl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.